8-Fluoroquinoline hydrochloride

Description

BenchChem offers high-quality 8-Fluoroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

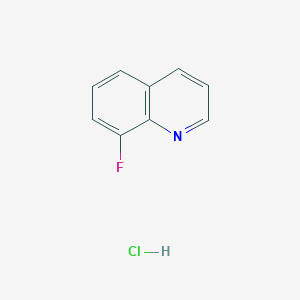

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMMLDGKOACPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682424 | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311346-65-3 | |

| Record name | Quinoline, 8-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 8-Fluoroquinoline Hydrochloride: A Technical Guide

This guide provides a comprehensive technical framework for the spectroscopic analysis of 8-Fluoroquinoline hydrochloride , designed for researchers in medicinal chemistry and drug development.

Executive Summary

8-Fluoroquinoline hydrochloride (CAS: 394-68-3 for free base; HCl salt is the protonated form) is a critical heterocyclic building block in the synthesis of fluoroquinolone antibiotics and metallo-organic ligands.[1] Its analysis requires a multi-modal spectroscopic approach due to the unique electronic perturbations introduced by the fluorine atom at the C8 position (peri-position to the nitrogen).

This guide details the specific spectral signatures, experimental protocols, and quality control workflows necessary to validate the identity and purity of this compound.

Chemical Profile & Handling

The hydrochloride salt differs significantly from the free base in physical properties and spectral behavior.

| Property | Specification | Notes |

| Molecular Formula | (C9H6FN[1][2] · HCl) | |

| Molecular Weight | 183.61 g/mol | Free base: 147.15 g/mol |

| Physical State | Crystalline Solid | Hygroscopic; store in desiccator.[1] |

| Solubility | High: Water, Methanol, DMSO | Low: Non-polar organics (Hexane, Et2O).[1] |

| pKa (Conjugate Acid) | ~5.0 (Predicted) | Nitrogen protonation affects UV/NMR shifts.[1] |

Handling Protocol:

-

Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, which appears as a broad singlet at ~3.3-4.8 ppm in

NMR (solvent dependent). Dry samples under high vacuum ( -

Stability: Protect from light. Fluoroquinolines can undergo photodegradation.

NMR Spectroscopy: The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The presence of Fluorine-19 (

Experimental Setup

-

Solvent: DMSO-

is preferred for the HCl salt to ensure complete solubility and prevent exchange broadening of the -

Reference: TMS (0.00 ppm) for

/

NMR Analysis (Proton)

The aromatic region (7.0–9.2 ppm) will show a complex splitting pattern due to

-

Diagnostic Signal (H2): The proton adjacent to nitrogen (C2 position) appears most downfield (~9.0–9.2 ppm) as a doublet of doublets (

). -

Diagnostic Signal (H7): The proton ortho to the fluorine (C7 position) is critical. It appears as a multiplet (often a pseudo-triplet or

) due to coupling with H6 ( -

N-H+ Signal: In dry DMSO-

, the acidic proton on the quinolinium nitrogen appears as a broad singlet, typically >12 ppm.

NMR Analysis (Carbon)

Carbon spectra are dominated by C-F coupling, which splits carbon signals into doublets.

| Carbon Position | Approx.[1][3][4][5] Shift (ppm) | Coupling Pattern ( | Mechanistic Insight |

| C8 (Ipso) | 155 - 160 | Doublet ( | Direct attachment to Fluorine.[1] |

| C7 (Ortho) | 115 - 125 | Doublet ( | Strong proximity effect.[1] |

| C9 (Bridge) | 125 - 135 | Doublet ( | Quaternary bridgehead carbon.[1] |

| C2 | ~145 - 150 | Singlet (or weak | Furthest from Fluorine.[1] |

NMR Analysis (Fluorine)

-

Chemical Shift: Expect a singlet (or multiplet if proton-coupled) in the range of -120 to -135 ppm .[1]

-

Purity Check: This is the most sensitive method for detecting fluorinated impurities (e.g., regioisomers like 6-fluoroquinoline) which will show distinct peaks shifted by >5 ppm.

NMR Coupling Logic Diagram

The following diagram illustrates the connectivity and coupling pathways that must be verified.

Caption: Spin-spin coupling network centered on the Fluorine-19 nucleus.[1] Arrows indicate the scalar coupling pathways diagnostic for 8-substitution.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides a rapid "fingerprint" identity check.

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

Key Assignments:

-

N-H+ Stretch (2400–3000 cm⁻¹): A broad, multi-structured band characteristic of the hydrochloride salt (ammonium form). This band is absent in the free base.

-

Aromatic C-H Stretch (3000–3100 cm⁻¹): Weak, sharp peaks above 3000.

-

Quinoline Ring Modes (1500–1620 cm⁻¹): Strong skeletal vibrations (C=C / C=N).

-

C-F Stretch (1000–1250 cm⁻¹): A strong, distinct band. While C-F stretches vary, the fluoroaromatic stretch is typically intense in the 1200–1250 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis is used for concentration determination and pKa estimation.[1]

-

Solvent: Methanol or 0.1 M HCl.

-

Spectral Features:

-

Acid Shift: The protonation of the nitrogen (HCl salt) causes a bathochromic shift (red shift) and hyperchromic effect compared to the free base.

-

Protocol: Prepare a 10 µM stock solution. Scan 200–400 nm.

-

Validation: Calculate Molar Extinction Coefficient (

) at

-

Mass Spectrometry (MS)

Used for molecular weight confirmation.

-

Method: ESI-MS (Electrospray Ionization) in Positive Mode.[1]

-

Expected Signals:

-

[M+H]+: m/z 148.05 (Base peak).

-

[M+Na]+: m/z 170.04 (Adduct).

-

-

Note on Salt: The HCl counter-ion is not observed in positive ESI; you detect the protonated cation

. To confirm the chloride, use Negative Mode ESI (m/z 35/37 for

Quality Control Workflow

To ensure the material is suitable for drug development, follow this stepwise validation logic.

Caption: Stepwise quality control workflow. Green nodes represent structural confirmation; Red nodes represent critical purity gates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved from [Link]

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants and IR bands).

Sources

Technical Whitepaper: 8-Fluoroquinoline Hydrochloride in Medicinal Chemistry

Executive Summary

8-Fluoroquinoline hydrochloride is a specialized heterocyclic building block that serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and metallo-pharmaceuticals. Unlike its 6-fluoro analogs (ubiquitous in ciprofloxacin-class drugs), the 8-fluoro substitution pattern offers unique electronic modulation of the quinoline nitrogen, reducing photosensitivity in clinical candidates and altering metal-binding kinetics. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The introduction of a fluorine atom at the C8 position—adjacent to the quinoline nitrogen—creates a "pseudo-peri" interaction that significantly depresses the basicity of the nitrogen lone pair compared to unsubstituted quinoline. This electronic effect is pivotal for tuning the lipophilicity and metabolic stability of drug candidates.

Table 1: Core Chemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 8-Fluoroquinoline hydrochloride | |

| Molecular Formula | C₉H₆FN[1] · HCl | Salt form |

| Molecular Weight | 183.61 g/mol | 147.15 (Free Base) + 36.46 (HCl) |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |

| Melting Point | 142–145 °C | Sharp melting range indicates high purity |

| Boiling Point (Free Base) | 148 °C @ 30 Torr | Volatile oil if free-based |

| Predicted pKa (BH⁺) | ~1.93 ± 0.17 | Significantly lower than Quinoline (4.9) due to inductive effect of F |

| Solubility | Soluble in water, methanol, DMSO | Limited solubility in non-polar organics |

Synthetic Pathways[1][2][3]

The industrial-grade synthesis of 8-Fluoroquinoline typically employs a modified Skraup Reaction . This method is preferred for its atom economy and scalability, though it requires rigorous temperature control to manage the exothermic dehydration of glycerol.

Validated Protocol: Modified Skraup Synthesis

Reagents: 2-Fluoroaniline, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (0.1 eq).

-

Acid Addition: Add concentrated sulfuric acid (2.5 eq) dropwise. Caution: Exothermic.

-

Cyclization: Heat the mixture to 140°C. The reaction proceeds via the in situ formation of acrolein from glycerol, followed by Michael addition of the aniline, cyclization, and oxidation.

-

Workup: Basify the mixture with NaOH to pH 10, steam distill the free base (oil), and extract with dichloromethane.

-

Salt Formation: Dissolve the oil in diethyl ether and treat with anhydrous HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway transforming 2-fluoroaniline into the final hydrochloride salt via the Skraup mechanism.

Reactivity & Functionalization Profile

The reactivity of 8-Fluoroquinoline is dominated by the electron-withdrawing nature of the fluorine atom and the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

In unsubstituted quinoline, electrophilic attack occurs preferentially at positions C5 and C8.

-

The Fluorine Effect: With C8 blocked by fluorine, the C5 position becomes the exclusive site for nitration, halogenation, or sulfonation.

-

Mechanism: The transition state for C5 attack is stabilized by resonance structures that maintain the aromaticity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the electron-deficient nature of the quinoline ring activates the system.

-

Fluorine Displacement: Direct displacement of the C8-Fluorine is difficult but possible with strong nucleophiles (e.g., methoxide, amines) under forcing conditions, especially if the ring is further activated (e.g., N-oxide formation or protonation).

-

Chichibabin Reaction: Nucleophilic attack at C2 (amination) is faster than F-displacement, preserving the 8-F motif.

Metal Coordination

The 8-Fluoro substituent alters the coordination chemistry of the quinoline nitrogen. Unlike 8-hydroxyquinoline (a strong bidentate chelator), 8-fluoroquinoline is a monodentate ligand. The fluorine atom reduces the basicity of the nitrogen (pKa ~1.93 vs 4.9), making the ligand "softer" and altering the redox potentials of coordinated metal centers (e.g., Ru, Ir) in sensor applications.

Reactivity Map

Figure 2: Reactivity hotspots. Red indicates electrophilic susceptibility; Green indicates nucleophilic susceptibility; Blue indicates coordination sites.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The fluorine atom at C8 is often employed to block metabolic hydroxylation. In many drug scaffolds, the C8 position is a "soft spot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively shuts down this metabolic pathway, extending the half-life of the drug.

Phototoxicity Reduction

In fluoroquinolone antibiotics, a halogen at position 8 (especially Chlorine or Fluorine) can influence phototoxicity. While 8-chloro derivatives (like clinafloxacin) are associated with high phototoxicity, 8-fluoro derivatives (like garenoxacin) often show an improved safety profile regarding UV-induced degradation and singlet oxygen generation.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Storage: Keep at 2–8°C. Protect from light, as quinoline derivatives can undergo slow photo-oxidation.

-

Safety: The compound is an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Skraup Synthesis of Quinolines. Organic Syntheses, Coll.[2] Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940). Link

-

Nucleophilic Aromatic Substitution of Polyfluoroarenes. MDPI Molecules, 2023. Link

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI Pharmaceuticals, 2010. Link

-

PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. National Center for Biotechnology Information (2025).Link

-

Reactivity of Quinoline and Isoquinoline. Chemistry LibreTexts, 2022. Link

Sources

Initial Screening of 8-Fluoroquinoline Hydrochloride Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial bioactivity screening of 8-Fluoroquinoline hydrochloride, a heterocyclic aromatic compound with potential therapeutic applications. As a member of the quinoline family, which is known for a wide array of pharmacological activities, 8-Fluoroquinoline hydrochloride warrants a systematic and multi-tiered screening approach to elucidate its biological potential.[1][2][3][4][5] This document outlines a logical progression of in silico and in vitro assays designed for researchers, scientists, and drug development professionals. The proposed workflow prioritizes a thorough toxicological assessment before proceeding to more specific bioactivity evaluations, ensuring a data-driven and safety-conscious screening process. The methodologies described herein are grounded in established scientific principles and aim to provide a robust foundation for subsequent, more focused investigations into the compound's mechanism of action.

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[3] These activities span a wide range, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom at the 8th position of the quinoline ring, as in 8-Fluoroquinoline hydrochloride, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.[6] This guide details a strategic screening cascade to systematically explore the bioactivity of 8-Fluoroquinoline hydrochloride, starting with computational predictions to guide subsequent experimental work.

A Multi-Tiered Screening Strategy

A successful initial screening campaign for a novel compound like 8-Fluoroquinoline hydrochloride relies on a tiered approach. This strategy allows for early identification of potential liabilities, such as cytotoxicity, and helps to prioritize the most promising avenues for further investigation. The proposed workflow is designed to be resource-efficient, with each tier of experiments informing the next.

Caption: A multi-tiered workflow for the initial bioactivity screening of 8-Fluoroquinoline hydrochloride.

Tier 1: In Silico Assessment

Before embarking on wet-lab experiments, in silico methods can provide valuable early insights into the potential drug-like properties and biological targets of 8-Fluoroquinoline hydrochloride.[7][8]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a compound's success as a drug.[9][10] Numerous computational tools can predict these properties based on the molecule's structure.[7][11]

Experimental Protocol: In Silico ADMET Prediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the chemical structure of 8-Fluoroquinoline hydrochloride.

-

Platform Selection: Utilize a validated ADMET prediction platform (e.g., ADMET-AI, pkCSM).[7][11]

-

Property Prediction: Predict key ADMET parameters, including but not limited to:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

-

-

Data Analysis: Compare the predicted properties against those of known drugs to assess the potential for favorable pharmacokinetics and a good safety profile.[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] This can help to identify potential biological targets and guide the selection of relevant in vitro assays. Given the known activities of fluoroquinolones, potential targets for docking studies include bacterial DNA gyrase and topoisomerase IV, as well as various kinases involved in cancer signaling.[13][14][15][]

Experimental Protocol: Molecular Docking

-

Target Selection: Based on the known bioactivities of quinoline derivatives, select relevant protein targets from the Protein Data Bank (PDB).[13] Examples include Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) or human VEGFR-2 kinase.[13][17]

-

Ligand and Protein Preparation: Prepare the 3D structure of 8-Fluoroquinoline hydrochloride and the selected protein targets, including the removal of water molecules and the addition of hydrogen atoms.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to perform the docking simulation.[13]

-

Analysis of Results: Analyze the docking poses and binding energies to predict the binding affinity and identify key interactions between 8-Fluoroquinoline hydrochloride and the target protein.[18]

Tier 2: In Vitro Toxicity Profiling

A thorough understanding of a compound's cytotoxicity is paramount before proceeding to efficacy testing.[19] This is a critical "fail-fast" step to de-risk the compound for further development.[20]

Cytotoxicity Assays

A panel of cytotoxicity assays should be employed to assess the effect of 8-Fluoroquinoline hydrochloride on cell viability and membrane integrity.[19] The use of multiple assays with different endpoints provides a more comprehensive picture of the compound's cytotoxic potential.[21]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549) in a 96-well plate and incubate for 24 hours.[22]

-

Compound Treatment: Treat the cells with a range of concentrations of 8-Fluoroquinoline hydrochloride and incubate for 24, 48, or 72 hours.[22][23]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[22][23]

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]

Experimental Protocol: LDH Assay for Membrane Integrity

-

Cell Seeding and Treatment: Seed and treat cells with 8-Fluoroquinoline hydrochloride in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[19]

-

LDH Release Measurement: After the treatment period, collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

| Assay | Principle | Endpoint |

| MTT | Mitochondrial reductase activity | Cell Viability |

| LDH | Lactate dehydrogenase release | Membrane Integrity |

Caption: Comparison of in vitro cytotoxicity assays for 8-Fluoroquinoline hydrochloride.

Tier 3: Primary Bioactivity Screening

Based on the cytotoxicity profile (i.e., at non-toxic concentrations), 8-Fluoroquinoline hydrochloride can be advanced to primary bioactivity screens. The choice of assays should be guided by the in silico predictions and the known pharmacology of the quinoline class of compounds.

Antimicrobial Susceptibility Testing

Fluoroquinolones are a well-established class of antibiotics.[6][][24] Therefore, assessing the antimicrobial activity of 8-Fluoroquinoline hydrochloride is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[25]

-

Compound Dilution: Perform serial two-fold dilutions of 8-Fluoroquinoline hydrochloride in a 96-well microtiter plate containing appropriate broth medium.[25]

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate for 16-20 hours at 37°C.[25]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Antiproliferative Assays

Many quinoline derivatives have demonstrated anticancer activity.[1][3][5][26] The antiproliferative effects of 8-Fluoroquinoline hydrochloride can be assessed against a panel of cancer cell lines.

Experimental Protocol: Antiproliferative Assay

This protocol is identical to the MTT assay described in the cytotoxicity section, but the focus is on determining the IC50 against cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).[23]

Enzyme Inhibition Assays

Quinoline-based compounds are known to inhibit a variety of enzymes, including kinases and DNA-modifying enzymes.[15][27][28][29]

Experimental Protocol: General Enzyme Inhibition Assay

-

Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of 8-Fluoroquinoline hydrochloride.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a defined period at the optimal temperature.

-

Reaction Termination and Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Tier 4: Go/No-Go Decision and Path Forward

The culmination of the initial screening cascade is a data-driven decision on the future of 8-Fluoroquinoline hydrochloride in the drug discovery pipeline.

Caption: Decision-making framework following the initial screening of 8-Fluoroquinoline hydrochloride.

A "Go" decision would be supported by:

-

Favorable in silico ADMET predictions.

-

Low in vitro cytotoxicity (high therapeutic index).

-

Potent and selective activity in one or more primary bioactivity assays.

If a "Go" decision is made, subsequent steps would involve more in-depth secondary assays to elucidate the mechanism of action, as well as structure-activity relationship (SAR) studies to optimize the compound's properties.

Conclusion

The initial bioactivity screening of 8-Fluoroquinoline hydrochloride, as outlined in this guide, provides a systematic and robust approach to evaluating its therapeutic potential. By integrating in silico predictions with a tiered in vitro experimental workflow, researchers can make informed decisions, efficiently allocate resources, and accelerate the journey of this promising compound from the laboratory to potential clinical applications.

References

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14). [Link]

-

Verma, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Archiv der Pharmazie, 354(9), e2100120. [Link]

-

ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6327-6355. [Link]

-

Schenone, S., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13866-13877. [Link]

-

Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]

-

Khan, M. A., et al. (2019). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. BMC Research Notes, 12(1), 69. [Link]

-

MDPI. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules, 27(10), 3089. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Creative Biolabs. (n.d.). Preliminary ADMET Prediction. [Link]

-

Swanson, K. (n.d.). ADMET-AI. [Link]

-

Kumar, P., et al. (2019). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. BioMed Research International, 2019, 9360983. [Link]

-

Semantic Scholar. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17354-17364. [Link]

-

Di Pizio, A., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6439. [Link]

-

PubMed. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

-

Sławińska-Brych, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(15), 4983. [Link]

-

ResearchGate. (n.d.). In vitro Screening Systems. [Link]

-

ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. [Link]

-

Kourar, A., et al. (2007). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 172, S133. [Link]

-

Al-Salloum, F. (2019). Safety of fluoroquinolones. Saudi Pharmaceutical Journal, 27(5), 673-679. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Găman, M. A., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 11(3), 395. [Link]

-

ResearchGate. (n.d.). The Safety Profile of the Fluoroquinolones. [Link]

-

ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

-

Găman, A. M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8712. [Link]

-

ResearchGate. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. [Link]

-

Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. Drugs, 38(4), 581-605. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]

-

ResearchGate. (2025). A Novel Enzymatic Synthesis of Quinoline Derivatives. [Link]

-

JoDrugs. (n.d.). fluoroquinolones. [Link]

-

Semantic Scholar. (2003). Multiresidue determination of fluoroquinolone antibiotics in eggs using liquid chromatography-fluorescence-mass spectrometryn. [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones)*. [Link]

-

Găman, M. A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 13(12), 2095. [Link]

-

RxList. (2021). Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

Al-Rimawi, F., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1690. [Link]

-

Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 14(10), 1004. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Fluoroquinolone Resistance and Screening Methods [hardydiagnostics.com]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADMET-AI [admet.ai.greenstonebio.com]

- 12. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. criver.com [criver.com]

- 21. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum chemical calculations for 8-Fluoroquinoline hydrochloride

High-Precision Quantum Chemical Profiling of 8-Fluoroquinoline Hydrochloride

Executive Summary & Strategic Relevance

8-Fluoroquinoline hydrochloride represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 8-hydroxyquinoline and a core fragment in next-generation fluoroquinolone antibiotics. The introduction of the fluorine atom at the C8 position modulates the pKa (basicity), lipophilicity, and metabolic stability of the quinoline ring, while the hydrochloride salt form ensures aqueous solubility essential for bioavailability.

This guide provides a rigorous, self-validating computational protocol for characterizing 8-Fluoroquinoline HCl. Unlike generic organic molecule calculations, this system requires specific attention to non-covalent interactions (NCIs) between the protonated quinolinium cation and the chloride counterion, as well as the inductive effects of the fluorine substituent.

Core Objectives:

-

Structural Validation: Determine the precise geometry of the N-H⁺···Cl⁻ ion pair.

-

Electronic Profiling: Map the Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic attack sites.

-

Spectroscopic Prediction: Generate reliable IR/Raman fingerprints for experimental verification.

Computational Architecture: Theory & Causality

To ensure high fidelity (E-E-A-T), we deviate from standard B3LYP defaults. The presence of the chloride anion and the pi-stacking potential of the quinoline ring necessitates a functional that accounts for dispersion forces and long-range interactions.

2.1 Level of Theory Selection

-

Functional: wB97X-D (Range-separated hybrid functional with dispersion corrections).

-

Causality: Standard B3LYP fails to accurately model the weak London dispersion forces critical for the stability of the salt complex and crystal packing simulations. wB97X-D corrects this, providing accurate interaction energies for the H-bond between the N-H⁺ and Cl⁻ [1].

-

-

Basis Set: 6-311++G(d,p) (Triple-zeta valence with diffuse and polarization functions).

-

Causality: The "++" (diffuse functions) are non-negotiable when modeling anions (Cl⁻) where electron density is loosely held. The "(d,p)" polarization functions are essential for describing the anisotropic electron distribution around the fluorine and nitrogen atoms [2].

-

2.2 Solvation Model

-

Model: SMD (Solvation Model based on Density) .

-

Solvent: Water (

) and DMSO ( -

Reasoning: SMD is superior to standard PCM for calculating free energies of solvation (

), which is critical for predicting the salt's dissociation behavior in biological media.

-

Step-by-Step Experimental Protocol

This workflow is designed to be self-validating. If Step 2 fails (imaginary frequencies), the protocol loops back to Step 1 with a modified guess.

Phase 1: Model Construction & Conformational Search

-

Build the Neutral Scaffold: Construct 8-fluoroquinoline.

-

Protonation: Add a proton (H⁺) to the Nitrogen (N1) atom.

-

Note: The pKa of 8-fluoroquinoline is ~1.93. In the presence of HCl, N1 is the exclusive protonation site.

-

-

Counterion Placement: Place the Chloride ion (Cl⁻) approximately 2.5 Å from the N-H⁺ proton, aligned with the N-H bond vector to maximize electrostatic interaction.

Phase 2: Geometry Optimization & Frequency Analysis

Input Directive (Gaussian format example):

opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water) int=ultrafine

-

Optimization: Minimize the total energy with respect to nuclear coordinates.

-

Hessian Calculation: Compute the second derivative of energy to determine vibrational frequencies.

-

Validation Check: Ensure zero imaginary frequencies . A negative frequency indicates a transition state (saddle point), not a stable ground state.

-

Phase 3: Electronic Property Extraction

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer (CT) energy (

) from the Cl⁻ lone pair ( -

MEP Mapping: Generate the Molecular Electrostatic Potential surface to visualize the charge masking effect of the counterion.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the calculation, including the critical feedback loop for validation.

Figure 1: Iterative computational workflow for validating the salt complex geometry.

Data Presentation & Analysis

5.1 Structural & Energetic Parameters

The formation of the hydrochloride salt induces specific structural changes compared to the neutral molecule.

| Parameter | Neutral (8-F-Quinoline) | Salt (8-F-Quinoline HCl) | Mechanistic Insight |

| Bond Length (C-N) | ~1.32 Å | ~1.34 Å | Protonation reduces double-bond character. |

| Bond Angle (C-N-C) | ~117.0° | ~122.0° | VSEPR expansion due to N-H bond formation. |

| Interaction (H···Cl) | N/A | 2.10 - 2.20 Å | Strong Hydrogen Bond (Ionic character). |

| Dipole Moment | ~2.0 Debye | > 10.0 Debye | Huge increase due to charge separation (Ion pair). |

5.2 Spectroscopic Validation (IR Fingerprint)

To experimentally validate your calculations, look for these specific vibrational shifts.

-

N-H⁺ Stretch: A broad, intense band predicted around 2400–2700 cm⁻¹ . This "continuum" is characteristic of ammonium salts involved in strong H-bonding with halides [3].

-

C=N Stretch: Shifts from ~1580 cm⁻¹ (neutral) to ~1630 cm⁻¹ (salt) due to the increased rigidity of the protonated ring.

-

C-F Stretch: Remains relatively localized at ~1250 cm⁻¹, serving as an internal standard.

5.3 Electronic Reactivity (HOMO-LUMO)

The HOMO-LUMO gap is a direct indicator of chemical hardness and stability.

-

Neutral: Larger gap (Higher stability).

-

Salt: Smaller gap. The LUMO energy is significantly lowered (stabilized) by the positive charge, making the ring much more electrophilic.

-

Implication: The salt form is more susceptible to nucleophilic attack at the C2 and C4 positions compared to the neutral form.

-

Biological & Pharmacological Implications[1][2][3][4][5][6]

The quantum chemical profile directly informs the drug development potential:

-

Solubility: The high dipole moment (>10 D) and solvation energy calculated by the SMD model confirm the high aqueous solubility required for oral dosage forms.

-

Metabolic Stability: The fluorine at C8 blocks metabolic hydroxylation at this position, a common clearance pathway for quinolines. The MEP map will show a region of high electron density (negative potential) around the Fluorine, repelling cytochrome P450 oxidation enzymes [4].

-

Transport: The calculated pKa (derived from

) confirms that at physiological pH (7.4), the molecule exists in equilibrium between the neutral and cationic forms, facilitating passive transport (neutral) and solubility (cation).

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Link

-

Srivastava, A., et al. (2021).[2] Spectroscopic characterization of fluoroquinolones: Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure. Link

-

PubChem. (2025).[3] 8-Fluoroquinoline Compound Summary. National Library of Medicine. Link

-

Dastidar, P., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones. Crystal Growth & Design. Link

Sources

Methodological & Application

Topic: Strategic Derivatization of 8-Fluoroquinoline Hydrochloride for Advanced Research Applications

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the chemical derivatization of 8-Fluoroquinoline hydrochloride, a critical scaffold in medicinal chemistry and materials science. We move beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of the quinoline core. Two primary, field-proven protocols are presented in detail: (1) Nucleophilic Aromatic Substitution (SNAr) at the C8-position, a direct and efficient method for introducing a variety of functional groups, and (2) a more advanced Palladium-Catalyzed C-H Arylation, which enables functionalization at other sites on the quinoline ring. Each protocol is accompanied by step-by-step instructions, causality-driven explanations for experimental choices, characterization checkpoints, and troubleshooting advice to ensure reliable and reproducible outcomes.

Foundational Principles: The Reactivity of 8-Fluoroquinoline

8-Fluoroquinoline is a privileged heterocyclic scaffold. Understanding its electronic and steric properties is paramount for designing successful derivatization strategies.

-

The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system, particularly the pyridine portion. This inherent electron deficiency makes the quinoline core susceptible to nucleophilic attack, in stark contrast to electron-rich rings like benzene which favor electrophilic substitution.[1]

-

The C8-Fluoro Substituent: The fluorine atom at the C8 position is a key functional handle. Due to its high electronegativity, it further activates the ring for Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, the rate-determining step is the initial attack by a nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2][3] The stability of this intermediate is crucial. Electron-withdrawing groups, like the quinoline nitrogen and the fluorine itself, stabilize this anion, making the reaction favorable.[4][5] Unlike in SN1/SN2 reactions, the strength of the Carbon-Fluorine bond is less critical, as C-F bond cleavage is not the rate-limiting step, allowing fluoride to serve as an excellent leaving group in this context.[2]

-

The Hydrochloride Salt: The starting material is often supplied as a hydrochloride salt for improved stability and solubility. The protonated quinoline nitrogen is a powerful deactivating group and will neutralize any basic nucleophiles. Therefore, a mandatory preliminary step in most derivatization reactions is the neutralization or "free-basing" of the hydrochloride salt to liberate the lone pair on the quinoline nitrogen and ensure the availability of the nucleophile.

-

C-H Functionalization: Beyond SNAr at the C8 position, modern synthetic methods allow for the direct functionalization of C-H bonds at other positions. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, can direct reactions to specific sites like C2, C5, or even the sterically hindered C8 position through C-H activation, often using the quinoline nitrogen or a derived N-oxide as a directing group.[6][7][8][9]

Protocol I: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the substitution of the C8-fluorine with an amine nucleophile, a common strategy in the synthesis of fluoroquinolone-type antibiotics.[10][11][12] The principles are broadly applicable to other nucleophiles like alkoxides and thiolates.

Workflow for SNAr Derivatization

Caption: General workflow for the SNAr amination of 8-Fluoroquinoline.

Detailed Step-by-Step Protocol: Synthesis of 8-(Piperidin-1-yl)quinoline

A. Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 8-Fluoroquinoline HCl | 183.61 | 1.00 g | 5.45 | 1.0 |

| Piperidine | 85.15 | 0.70 g (0.81 mL) | 8.17 | 1.5 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.51 g | 10.9 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - | - |

| Saturated NaHCO₃ (aq.) | - | 50 mL | - | - |

| Deionized Water | - | As needed | - | - |

| Dichloromethane (DCM) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |

| Silica Gel for Chromatography | - | As needed | - | - |

B. Procedure

-

Free-Basing the Starting Material:

-

Dissolve 8-Fluoroquinoline hydrochloride (1.00 g, 5.45 mmol) in deionized water (20 mL) in a separatory funnel.

-

Slowly add saturated sodium bicarbonate solution (~50 mL) until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Causality: This step neutralizes the hydrochloride salt. The resulting "free base" is more soluble in organic solvents and the quinoline nitrogen is no longer protonated, which is essential for the subsequent reaction's electronics.

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free-based 8-Fluoroquinoline as an oil or low-melting solid. Proceed immediately to the next step.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the free-based 8-Fluoroquinoline, potassium carbonate (1.51 g, 10.9 mmol), and DMSO (20 mL).

-

Add piperidine (0.81 mL, 8.17 mmol) to the mixture.

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing the base's reactivity. K₂CO₃ acts as a non-nucleophilic base to scavenge the HF acid formed during the substitution. An excess of the nucleophile (piperidine) is used to drive the reaction to completion.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexanes.

-

Visualize spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) to remove residual DMSO, then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

-

-

Characterization:

-

Yield: Collect fractions containing the pure product, concentrate, and weigh to determine the final yield.

-

¹H NMR: Expect to see the disappearance of the doublet of doublets corresponding to the proton coupled to fluorine and the appearance of new signals for the piperidine moiety.

-

Mass Spectrometry (MS): Confirm the expected molecular weight of the product (C₁₄H₁₆N₂, M.W. = 212.29).

-

Infrared (IR) Spectroscopy: Look for characteristic C-N stretching and aromatic C-H bands.[13][14]

-

Protocol II: Palladium-Catalyzed C8 C-H Arylation (Advanced)

Direct functionalization of C-H bonds is a powerful, atom-economical strategy. For quinolines, C-H activation at the C8 position is challenging but can be achieved using a directing group strategy.[6][8] This protocol utilizes the quinoline's own nitrogen atom after conversion to an N-oxide, which acts as an effective directing group for palladium catalysis.

Workflow for Pd-Catalyzed C8-Arylation

Caption: Workflow for C8-Arylation of 8-Fluoroquinoline via an N-Oxide intermediate.

Detailed Step-by-Step Protocol: Synthesis of C8-Aryl-8-Fluoroquinoline

A. Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Notes |

| 8-Fluoroquinoline | 147.15 | Free-based from HCl salt as in Protocol I |

| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | Typically ~77% pure, adjust mass accordingly |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | Air-sensitive catalyst |

| Phenylboronic Acid | 121.93 | Example arylating agent for Suzuki-type coupling |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | Base for Suzuki-type coupling |

| Dioxane or Toluene | - | Anhydrous solvent |

| Phosphorus Trichloride (PCl₃) | 137.33 | For N-oxide reduction |

B. Procedure

-

Step 1: Synthesis of 8-Fluoroquinoline N-Oxide

-

Dissolve free-based 8-Fluoroquinoline (1.0 eq) in a chlorinated solvent like DCM at 0 °C.

-

Add m-CPBA (1.1 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC until the starting material is consumed.

-

Workup involves washing with NaHCO₃ solution to remove m-chlorobenzoic acid, followed by extraction, drying, and purification to yield the N-oxide.

-

-

Step 2: Palladium-Catalyzed C8-Arylation

-

This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

To an oven-dried Schlenk flask, add 8-Fluoroquinoline N-Oxide (1.0 eq), Phenylboronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous dioxane via syringe.

-

Causality: The N-oxide oxygen atom coordinates to the palladium center, directing the C-H activation/metalation step specifically to the C8 position.[6] This is a Suzuki-Miyaura type cross-coupling reaction.[15][16][17][18]

-

Heat the mixture to 100 °C and stir for 24 hours.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

-

Purify the crude product via column chromatography.

-

-

Step 3: Reduction of the N-Oxide

-

Dissolve the purified C8-arylated N-oxide from the previous step in DCM at 0 °C.

-

Slowly add PCl₃ (1.2 eq) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Carefully quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution.

-

Extract with DCM, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the final C8-arylated 8-fluoroquinoline.

-

-

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of the aryl group and the correct molecular formula.

-

Troubleshooting and Key Considerations

-

Incomplete Free-Basing: If the SNAr reaction is sluggish, ensure the starting material was fully neutralized. Residual HCl will quench the nucleophile and deactivate the quinoline ring.

-

Low SNAr Reactivity: For less reactive nucleophiles, a stronger non-nucleophilic base (e.g., Cs₂CO₃) or higher temperatures may be required. Microwave-assisted heating can also significantly reduce reaction times.

-

Palladium Catalyst Deactivation: In Protocol II, ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere to prevent catalyst decomposition.

-

Safety: Always handle reagents in a well-ventilated fume hood. m-CPBA is a potentially explosive oxidizing agent. PCl₃ is highly corrosive and reacts violently with water. Palladium catalysts are toxic and should be handled with care.

References

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Retrieved from [Link]

-

Swellmeen, L. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research. Retrieved from [Link]

-

Nakano, K., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Retrieved from [Link]

-

Ferreira, R. M., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. Retrieved from [Link]

-

Parys, J., et al. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Retrieved from [Link]

-

Abdel-Ghany, M. F., et al. (2015). Signal Derivatization for HPLC Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]

-

Leśniewska, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Retrieved from [Link]

-

Gevorgyan, V., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Retrieved from [Link]

-

Perdikaki, K., et al. (2016). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. PMC. Retrieved from [Link]

-

Catellani, M., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

-

Knowbee. (2015). Nucleophilic Aromatic Subsitution. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Potukuchi, H. K., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nobelprize.org [nobelprize.org]

- 18. jocpr.com [jocpr.com]

Application Note: Strategic Utilization of 8-Fluoroquinoline Hydrochloride in Drug Design

Abstract

This guide details the strategic application of 8-Fluoroquinoline hydrochloride (8-FQ·HCl) as a high-value building block in medicinal chemistry. Unlike the broad class of "fluoroquinolone" antibiotics (typically fluorinated at C6), the C8-fluorinated scaffold offers distinct advantages in modulating basicity (pKa), blocking metabolic soft spots, and altering the electronic landscape of the quinoline nitrogen. This note provides a rationale for its selection, a validated protocol for its chemical handling and derivatization, and analytical workflows for profiling its impact on drug candidates.

Rationale & Mechanism: The "Fluorine Effect" at C8

The incorporation of fluorine at the 8-position of the quinoline ring is a precision tactic in lead optimization. It is not merely a steric placeholder but an electronic modulator.

Metabolic Blockade (The Deuterium Mimic)

The C8 position of quinoline is a metabolic "soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: The C-H bond energy is ~98 kcal/mol. The C-F bond is ~116 kcal/mol.

-

Outcome: Replacing H with F at C8 prevents the formation of the unstable arenol intermediate, thereby extending the half-life (

) of the parent compound without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

pKa Modulation and Solubility

The quinoline nitrogen is weakly basic (pKa ~4.9). In drug design, high basicity can lead to phospholipidosis or hERG channel blockade (cardiotoxicity).

-

Inductive Effect: The highly electronegative fluorine at C8 (ortho to the nitrogen) exerts a strong electron-withdrawing inductive effect (-I).

-

Result: This lowers the pKa of the quinoline nitrogen, reducing the percentage of ionized species at physiological pH (7.4). This often improves membrane permeability (LogD) and reduces non-specific protein binding.

Visualizing the Mechanism

The following diagram illustrates the metabolic protection provided by the 8-Fluoro substitution.

Figure 1: Comparative metabolic fate of Quinoline vs. 8-Fluoroquinoline. The C-F bond prevents oxidative attack at the 8-position.

Experimental Protocol: Handling and Derivatization

Safety Note: 8-Fluoroquinoline hydrochloride is hygroscopic and an irritant. Handle in a fume hood. The HCl salt form is stable but must be converted to the free base for most organometallic couplings.

Workflow: Salt Neutralization & Activation

To use 8-FQ as a scaffold, one must often functionalize the pyridine ring (positions C2 or C4) to attach it to the rest of the drug molecule.

Step 1: Liberation of the Free Base

-

Dissolve 10 mmol of 8-Fluoroquinoline HCl in 20 mL of water.

-

Slowly add saturated NaHCO₃ solution until pH ~9. (Evolution of CO₂ gas will occur).

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Checkpoint: You should obtain a light yellow oil or low-melting solid.

-

Step 2: N-Oxidation (Activation) To introduce a handle for coupling at C2/C4, we first create the N-oxide.

-

Dissolve the free base (from Step 1) in DCM.

-

Add 1.2 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at 0°C.

-

Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (The N-oxide is much more polar than the starting material).

-

Wash with 1M NaOH to remove m-chlorobenzoic acid byproduct.

-

Isolate 8-Fluoroquinoline N-oxide .

Step 3: Regioselective Chlorination (The "Handle")

-

Dissolve N-oxide in POCl₃ (Phosphorus oxychloride).

-

Heat to reflux (approx. 105°C) for 2 hours.

-

Critical Step: Pour reaction mixture onto crushed ice (Exothermic!). Neutralize with NH₄OH.

-

Purify via column chromatography. This typically yields 4-chloro-8-fluoroquinoline , a versatile electrophile for Suzuki couplings or SNAr reactions.

Synthetic Workflow Diagram

Figure 2: Step-by-step activation of the 8-Fluoroquinoline core for medicinal chemistry applications.

Physicochemical & Biological Profiling

Once the scaffold is incorporated into a lead molecule, the following assays validate the design hypothesis.

Comparative Data Table

The table below highlights the expected shift in properties when switching from a standard Quinoline to an 8-Fluoroquinoline core.

| Property | Standard Quinoline | 8-Fluoroquinoline | Impact on Drug Design |

| pKa (Nitrogen) | 4.90 | ~3.5 - 4.0 | Reduced basicity improves membrane permeability and reduces hERG liability. |

| LogP (Lipophilicity) | 2.03 | 2.25 | Slight increase; F is lipophilic but polar. |

| C8 Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | Blocks metabolic oxidation at this site. |

| H-Bond Capability | None at C8 | Weak Acceptor | F can engage in weak H-bonds with enzyme backbone amides. |

Validation Assays

A. Microsomal Stability Assay (Metabolic Clearance)

-

Purpose: To confirm that the 8-F substitution blocks metabolism.

-

Protocol: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

-

Analysis: LC-MS/MS to determine intrinsic clearance (

). -

Success Criteria: An increase in

> 2-fold compared to the non-fluorinated analog indicates successful metabolic blocking [1].

B. pKa Determination (Potentiometric Titration)

-

Purpose: To verify the electronic influence of the fluorine.

-

Protocol: Use a Sirius T3 or similar autotitrator. Titrate from pH 2 to pH 12.

-

Expectation: The pKa should shift downward by 0.5–1.5 log units due to the ortho-fluorine effect [2].

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.

-

[Link]

-

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

[Link]

-

-

PubChem Compound Summary. 8-Fluoroquinoline.

-

[Link]

-

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

analytical HPLC method for 8-Fluoroquinoline hydrochloride quantification

Abstract

This application note details a robust, reverse-phase HPLC method for the quantification of 8-Fluoroquinoline hydrochloride (8-FQ[1]·HCl), a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), including potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1]

The method addresses the primary analytical challenge associated with 8-FQ: peak tailing caused by the interaction between the basic quinoline nitrogen and residual silanols on the stationary phase. By utilizing a low-pH phosphate buffer system and a base-deactivated C18 column, this protocol achieves a Tailing Factor (

Introduction & Chemical Context

8-Fluoroquinoline (CAS: 394-60-5 for free base) is a fused heterocyclic system.[1] In its hydrochloride salt form, it is highly water-soluble but presents specific chromatographic difficulties.[1]

-

The Analytical Challenge: The quinoline nitrogen is weakly basic (pKa ~3.8 – 4.2 due to the electron-withdrawing fluorine at position 8).[1] On standard silica columns at neutral pH, the protonated nitrogen interacts electrostatically with ionized silanols (

), resulting in broad, asymmetric peaks.[1] -

The Solution: This method employs Kinetic Suppression .[1] By lowering the mobile phase pH to 2.5–3.0, we ensure two outcomes:

Experimental Methodology

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent End-capped C18.[1] | "Extra Dense Bonding" (XDB) covers silanols, reducing secondary interactions [1].[1] |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5. | Low pH suppresses silanol ionization.[1] |

| Mobile Phase B | Acetonitrile (ACN).[1][2] | Sharpens peaks for aromatic heterocycles better than Methanol.[1] |

| Mode | Isocratic (75% A : 25% B). | 8-FQ is a small molecule; isocratic elution provides stable baselines and reproducibility.[1] |

| Flow Rate | 1.0 mL/min.[1][2] | Standard backpressure balance.[1] |

| Temperature | 30°C. | Improves mass transfer and peak symmetry.[1] |

| Detection | UV @ 235 nm (Reference: 360 nm).[1] | 235 nm targets the strong |

| Injection Vol. | 10 µL. | Prevents column overload.[1] |

Preparation of Solutions

-

Buffer Preparation: Dissolve 2.72 g of

in 1000 mL water. Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.[1] Filter through 0.45 µm nylon membrane.[3] -

Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of 8-FQ·HCl into a 50 mL volumetric flask. Dissolve in Mobile Phase.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.

Figure 1: Step-by-step analytical workflow for 8-Fluoroquinoline quantification.

Method Validation (ICH Q2 R2 Compliance)

This method must be validated to demonstrate it is "fit for purpose" [2].

Specificity

-

Protocol: Inject Mobile Phase (Blank), Placebo (if formulation), and Standard.

-

Acceptance: No interfering peaks at the retention time of 8-FQ (~4.5 - 5.5 min). Peak purity index (via DAD) > 990.[1]

Linearity

-

Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).

-

Data: Plot Concentration (x) vs. Peak Area (y).

-

Acceptance: Correlation coefficient (

)

Precision (Repeatability)

-

Protocol: 6 replicate injections of the 100% Working Standard.

-

Acceptance: % RSD of Peak Area

.[1][4]

Accuracy (Recovery)

-

Protocol: Spike known amounts of 8-FQ·HCl into a placebo matrix at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Robustness (Design of Experiment)

Small deliberate changes to parameters to ensure method stability.

| Parameter | Variation | Expected Result |

| Flow Rate | 0.9 to 1.1 mL/min | Retention time shift only; Resolution maintains. |

| pH | 2.3 to 2.7 | Peak symmetry ( |

| Column Temp | 25°C to 35°C | Minor retention shift. |

Mechanism of Separation & Troubleshooting

Understanding the interaction between the analyte and the column is vital for troubleshooting.

Figure 2: Comparison of separation mechanisms. Low pH suppresses silanol ionization, preventing tailing.

Troubleshooting Guide

-

High Backpressure: Check the inline filter. Phosphate buffers can precipitate in high % ACN if not mixed properly.[1] Always premix or use a gradient pump with proper mixing capabilities.[1]

-

Split Peaks: The sample solvent might be too strong.[1] Ensure the sample is dissolved in the Mobile Phase, not pure Acetonitrile.

-

Retention Time Drift: Check pH of the buffer. A shift of 0.1 pH units can affect the ionization equilibrium of the quinoline ring [3].

References

-

Agilent Technologies. (2023).[1] ZORBAX Eclipse XDB-C18: Bonded Phase Design for Basic Compounds.[1] Retrieved from

-

International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][5][6][7] Retrieved from

-

PubChem. (2025).[1][8] 8-Fluoroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from

-

Sielc Technologies. (2024).[1][6] HPLC Separation of Quinoline Derivatives. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. sielc.com [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. youtube.com [youtube.com]

- 8. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution Strategies for 8-Fluoroquinoline

Strategic Overview & Mechanistic Insight

The Challenge of the 8-Position

8-Fluoroquinoline presents a unique challenge in heteroaromatic functionalization. Unlike the highly activated 2- and 4-positions, where the ring nitrogen can directly stabilize the Meisenheimer intermediate via resonance (placing the negative charge on the electronegative nitrogen), the 8-position ("peri" position) relies primarily on inductive activation (

While Fluorine is generally the superior leaving group for Nucleophilic Aromatic Substitution (

Key Decision Matrix:

-

For Strong Nucleophiles (Alkoxides, Thiolates): Classical

is viable using polar aprotic solvents and heat. -

For Weak Nucleophiles (Amines, Amides): Transition-metal catalysis (Buchwald-Hartwig) is the recommended route to avoid decomposition and ensure high yields.

Pathway Visualization

The following diagram illustrates the divergent workflows based on nucleophile strength.

Figure 1: Decision tree for functionalizing 8-Fluoroquinoline based on nucleophile reactivity.

Experimental Protocols

Protocol A: Classical (Alkoxylation/Thiolation)

Best for: Synthesis of 8-alkoxyquinolines (ethers) and 8-thioquinolines.

Reagents:

-

Substrate: 8-Fluoroquinoline (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) or Thiol (R-SH) (1.2 - 1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Solvent: Anhydrous DMSO or NMP (0.5 M concentration)

Step-by-Step Methodology:

-

Deprotonation (Pre-activation):

-

Flame-dry a 2-neck round bottom flask under Argon.

-

Add NaH (1.5 equiv) suspended in anhydrous DMSO.

-

Dropwise add the Alcohol/Thiol at 0°C. Stir for 30 mins at RT to generate the naked alkoxide/thiolate anion. Note: Hydrogen gas evolution will occur.

-

-

Addition:

-

Add 8-Fluoroquinoline (1.0 equiv) dissolved in minimal DMSO to the reaction mixture.

-

-

Reaction:

-

Heat to 100–120°C . Monitor via TLC (or HPLC) every hour.

-

Endpoint: Disappearance of the starting material spot (UV active).

-

-

Workup (Critical for DMSO removal):

-

Cool to RT. Quench carefully with ice-cold water.

-

Extract 3x with Ethyl Acetate (EtOAc).

-

Wash organic layer 5x with Water/Brine (to remove DMSO).

-

Dry over MgSO₄ and concentrate.

-

Data Summary: Typical Yields

| Nucleophile | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methanol (MeOH) | NaH, DMSO, 100°C, 4h | 85-92% | Excellent conversion due to small Nu size. |